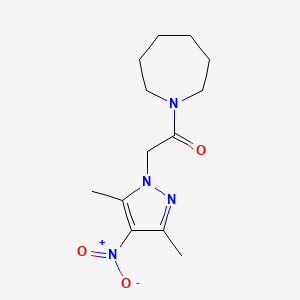![molecular formula C19H28FN3O2 B5627789 4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide](/img/structure/B5627789.png)
4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom, a methyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the benzamide moiety: This can be accomplished through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[4-({[2-(methylamino)-4-quinazolinyl]amino}methyl)phenyl]benzamide
- 2-fluoro-N-{[(2R,3S,4R)-4-(hydroxymethyl)-3-phenyl-2-azetidinyl]methyl}benzamide
Uniqueness
4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide is unique due to its specific structural features, such as the combination of a fluorine atom, a methyl group, and a benzamide moiety. These features contribute to its distinct chemical properties and reactivity, setting it apart from similar compounds.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O2/c1-12(2)16-10-23(8-7-18(24)21-4)11-17(16)22-19(25)15-6-5-14(20)9-13(15)3/h5-6,9,12,16-17H,7-8,10-11H2,1-4H3,(H,21,24)(H,22,25)/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJMPOFGOCGRLM-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC2CN(CC2C(C)C)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C(=O)N[C@H]2CN(C[C@@H]2C(C)C)CCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}methyl)-1,3-oxazolidin-2-one](/img/structure/B5627718.png)
![5-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5627724.png)


![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627742.png)


![7-(tetrahydro-2H-pyran-4-yl)-2-(2H-tetrazol-2-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5627754.png)

![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627765.png)

![5-tert-butyl-4-[(3-methoxy-2-oxopyridin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5627785.png)
![2-(3-methylbutyl)-8-[oxo(pyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5627798.png)
